molecular formula C7H7ClFN3 B13194697 3-Fluoro-4-hydrazinylbenzonitrile hydrochloride

3-Fluoro-4-hydrazinylbenzonitrile hydrochloride

Cat. No.: B13194697
M. Wt: 187.60 g/mol
InChI Key: GIGHSTAVPPPHDU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-hydrazinylbenzonitrile hydrochloride typically involves the reaction of 3-fluoro-4-nitrobenzonitrile with hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the reduction of the nitro group to a hydrazinyl group .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-hydrazinylbenzonitrile hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-4-hydrazinylbenzonitrile hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential as a biochemical probe or reagent.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-hydrazinylbenzonitrile hydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with electrophilic centers in biological molecules, leading to various biochemical effects. The compound may also participate in redox reactions, influencing cellular pathways and processes .

Properties

Molecular Formula

C7H7ClFN3

Molecular Weight

187.60 g/mol

IUPAC Name

3-fluoro-4-hydrazinylbenzonitrile;hydrochloride

InChI

InChI=1S/C7H6FN3.ClH/c8-6-3-5(4-9)1-2-7(6)11-10;/h1-3,11H,10H2;1H

InChI Key

GIGHSTAVPPPHDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)F)NN.Cl

Origin of Product

United States

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